molecular formula C21H17ClN4O4S2 B2554009 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533872-55-8

4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2554009
CAS No.: 533872-55-8
M. Wt: 488.96
InChI Key: XYGAKVMNXWLMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 533872-42-3; molecular formula C₂₂H₁₉ClN₄O₄S₂) belongs to the 1,3,4-oxadiazole class, characterized by a benzyl(methyl)sulfamoyl group attached to a benzamide core and a 5-chlorothiophen-2-yl substituent on the oxadiazole ring . It is hypothesized to exhibit antifungal activity via thioredoxin reductase (Trr1) inhibition, similar to structurally related compounds like LMM5 and LMM11 .

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O4S2/c1-26(13-14-5-3-2-4-6-14)32(28,29)16-9-7-15(8-10-16)19(27)23-21-25-24-20(30-21)17-11-12-18(22)31-17/h2-12H,13H2,1H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGAKVMNXWLMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound with a complex structure that incorporates various pharmacologically relevant moieties. Its molecular formula is C21H17ClN4O4S2, and it has garnered attention for its potential biological activities, particularly in the fields of antibacterial and enzyme inhibition.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzamide Backbone : Provides structural stability and biological activity.
  • Sulfamoyl Group : Known for its antibacterial properties.
  • 1,3,4-Oxadiazole Ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
  • Chlorothiophene Moiety : Enhances the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In particular, the sulfamoyl functionality is critical for this activity as it interferes with bacterial folate synthesis pathways .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. The synthesized compounds in related studies demonstrated effective inhibition with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease : This enzyme is a target for treating infections caused by Helicobacter pylori. The compound exhibited strong urease inhibitory activity, which is essential for developing new therapeutic agents against related conditions .

Study on Biological Activity

A study synthesized a series of compounds based on the oxadiazole framework and evaluated their biological activities. The findings highlighted the following:

  • Antibacterial Efficacy : Compounds demonstrated significant inhibition against various bacterial strains.
  • Enzyme Inhibition : Several compounds showed promising results as AChE and urease inhibitors, indicating potential therapeutic applications .

Binding Studies

Fluorescence quenching studies were conducted to assess the binding interactions of these compounds with bovine serum albumin (BSA). The results indicated that the synthesized compounds bind effectively to BSA, suggesting good bioavailability and potential for further development in drug formulation .

Data Summary

Activity TypeTargetIC50 Values (µM)
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
AChE Inhibition-0.63 - 6.28
Urease Inhibition-Strong

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of 1,3,4-oxadiazoles are heavily influenced by substituents on the oxadiazole ring and sulfamoyl group. Key structural analogs include:

Compound Oxadiazole Substituent Sulfamoyl Group Key Features Biological Target
Target Compound 5-(5-chlorothiophen-2-yl) Benzyl(methyl) Chlorothiophene enhances lipophilicity Thioredoxin reductase (presumed)
LMM5 5-(4-methoxyphenylmethyl) Benzyl(methyl) Methoxy group improves solubility Thioredoxin reductase
LMM11 5-(furan-2-yl) Cyclohexyl(ethyl) Bulky cyclohexyl may hinder membrane penetration Thioredoxin reductase
TAS1553 5-(6-fluoro-2,3-dimethylphenyl) Complex substituent Fluorine and methyl groups enhance target specificity Ribonucleotide reductase
Compound 5-[4-(methylsulfonyl)benzyl] Bis(2-methoxyethyl) Sulfonyl and methoxy groups increase polarity Unknown

Key Observations :

  • Electron-Withdrawing Groups : The 5-chlorothiophen-2-yl group in the target compound likely enhances electron-withdrawing effects, improving binding affinity to Trr1 compared to LMM5’s methoxy group .
  • In contrast, LMM5’s methoxy group balances lipophilicity and solubility .
  • Bulkiness : LMM11’s cyclohexyl(ethyl)sulfamoyl group may reduce cellular uptake, explaining its lower efficacy compared to LMM5 .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-[benzyl(methyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Answer : A multi-step synthesis is typically employed. For example:

  • Step 1 : Esterification of a substituted benzoic acid (e.g., 5-chlorothiophene-2-carboxylic acid) to form an intermediate ester.
  • Step 2 : Hydrazination to convert the ester to a hydrazide.
  • Step 3 : Cyclization with cyanogen bromide to generate the 1,3,4-oxadiazole ring .
  • Step 4 : Coupling the oxadiazole-amine intermediate with a sulfamoyl benzamide derivative using a base (e.g., NaH in THF) .
    • Key Considerations : Monitor reaction purity via TLC and optimize stoichiometry to avoid byproducts.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Answer : Use a combination of:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., 5-chlorothiophene protons at δ 6.8–7.2 ppm, oxadiazole carbons at ~160 ppm) .
  • IR Spectroscopy : Identify characteristic peaks (e.g., C=N stretch at ~1600 cm1^{-1}, sulfonamide S=O at ~1350 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS showing [M+H]+^+ at m/z ~520) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Answer : Screen for:

  • Antimicrobial Activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM .
  • Cytotoxicity : Test on non-cancerous cells (e.g., HEK-293) to establish selectivity indices .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step involving the sulfamoyl benzamide moiety?

  • Answer : Apply Design of Experiments (DoE) principles:

  • Variables : Temperature (40–80°C), solvent (THF vs. DMF), base (NaH vs. K2 _2CO3_3).
  • Response Surface Modeling : Identify optimal conditions (e.g., 60°C in THF with NaH increases yield to ~75%) .
  • Validation : Reproduce results in flow chemistry setups for scalability .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar oxadiazole derivatives?

  • Answer :

  • Meta-Analysis : Compare datasets from independent studies (e.g., IC50_{50} variability in antitumor assays) to identify outliers .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace 5-chlorothiophene with 4-fluorophenyl) and retest to isolate contributing groups .
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., COX-2 vs. EGFR targets) .

Q. How does the compound’s stability vary under different storage conditions?

  • Answer :

  • Thermal Stability : Conduct TGA/DSC to determine decomposition thresholds (e.g., stable ≤150°C) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC (e.g., <5% degradation after 72 hours) .
  • Solution Stability : Test in buffers (pH 3–9) and organic solvents (DMSO, ethanol) for aggregation or hydrolysis .

Methodological Notes

  • Data Interpretation : Cross-reference spectral data with computational tools (e.g., ChemDraw NMR predictor) to validate assignments .
  • Biological Replicates : Use ≥3 independent experiments with statistical analysis (ANOVA, p <0.05) to ensure reproducibility .
  • Safety : Handle cyanogen bromide and NaH in inert atmospheres due to toxicity and reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.